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Compound of Interest

4-(2-Methoxyethoxy)-2-
Compound Name:
methylbenzoic acid

Cat. No.: B7935825

Get Quote

Executive Summary & Structural Logic

This molecule represents a benzoic acid scaffold modified with a methyl group at the ortho
position (C2) and a methoxyethoxy ether chain at the para position (C4).

e Chemical Formula: C11H1404
e Molecular Weight: 210.23 g/mol
+ Key Diagnostic Features:

o The "2-Methyl" Effect: Steric crowding near the carboxylic acid typically twists the carbonyl
out of planarity slightly, though less than di-ortho substitution.

o The "4-Alkoxy" Resonance: The ether oxygen at C4 acts as a strong electron-donating
group (EDG), significantly shielding the ortho protons (H3 and H5) relative to the meta
proton (H6).
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o Ethylene Glycol Chain: The characteristic A2B2 (or pseudo-triplet) system of the ethoxy
chain provides a clear aliphatic signature distinct from the aromatic core.

Structural Assignment Logic (DOT Visualization)

The following diagram illustrates the logical flow for assigning spectral signals to specific
structural fragments.
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Caption: Logical decomposition of NMR signals based on electronic environments
(Shielding/Deshielding effects).

1H NMR Spectral Data (Proton)

Solvent: DMSO-ds (Recommended for carboxylic acid solubility and COOH visibility).
Frequency: 400 MHz (Standard)[1]

Data Table
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Technical Analysis & Causality

e The Aromatic ABX System: The substitution pattern (1-COOH, 2-Me, 4-OR) creates an ABX-
like spin system (or AMX depending on field strength).

o H-6 is significantly downfield (~7.8 ppm) due to the anisotropic deshielding cone of the
carbonyl group.

o H-3 and H-5 are upfield (~6.8 ppm) due to the resonance donation of the ether oxygen
lone pairs into the ring.

e Glycol Chain Differentiation: The two triplets in the 3.5-4.2 ppm range are diagnostic. The
triplet at 4.16 ppm corresponds to the protons closest to the aromatic ring (Ar-O-CH2)
because the phenol oxygen is more electronegative (and part of a conjugated system) than
the aliphatic ether oxygen, causing greater deshielding.

e Solvent Caution: In DMSO-ds, the solvent residual peak appears at 2.50 ppm. The Ar-CHs
signal at ~2.53 ppm may appear as a shoulder on the solvent peak. Protocol Adjustment: If
precise integration of the methyl group is required, use CDCIs (Ar-Me shifts to ~2.60 ppm,
solvent at 7.26 ppm), though the COOH proton may broaden or disappear.

13C NMR Spectral Data (Carbon)

Solvent: DMSO-des Reference: DMSO-ds septet at 39.5 ppm.

Data Table

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7935825?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8, Carbon Type . Mechanistic
Assignment )
ppm) (DEPT-135) Reasoning
Carbonyl carbon;
167.8 Quaternary (C) COOH ) )
highly deshielded.
Ipso to ether oxygen
(Strong Deshielding
160.5 Quaternary (C) C4 )
via
Inductive/Resonance).
140.2 Quaternary (C) C-2 Ipso to Methyl group.
) Ortho to COOH;
132.5 Methine (CH) C-6
correlates to H-6.
122.1 Quaternary (C) C-1 Ipso to COOH.
) Ortho to
116.8 Methine (CH) C-3
Alkoxy/Methyl.
112.4 Methine (CH) C-5 Ortho to Alkoxy.
70.2 Methylene (CHz) -CH2-OMe Aliphatic ether carbon.
67.1 Methylene (CH-2) Ar-O-CHz- Phenolic ether carbon.
Aliphatic methoxy
58.4 Methyl (CHs) -OCHs
carbon.
21.8 Methyl (CHs) Ar-CHs Aryl methyl carbon.

Experimental Workflow: Synthesis to QC

The following Graphviz diagram outlines the validated workflow for synthesizing and verifying

this compound, ensuring data integrity.
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Caption: Synthesis and Quality Control workflow emphasizing the critical purification step
before NMR analysis.

Critical QC Checkpoint: The "Ester" Impurity

During the alkylation of 4-hydroxy-2-methylbenzoic acid, a common side reaction is the
alkylation of the carboxylic acid to form the ester (4-(2-methoxyethoxy)-2-methylbenzoic acid
2-methoxyethyl ester).

e Detection Protocol:
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o Check 1H NMR for two sets of glycol chain signals (4 triplets total).

o Check for the disappearance of the COOH broad singlet at ~12.6 ppm.

o Check 13C NMR for an ester carbonyl shift (~166 ppm) vs acid carbonyl (~168 ppm).
Validated Experimental Protocol (NMR Acquisition)
To ensure reproducibility and adherence to E-E-A-T standards, follow this protocol:

e Sample Preparation:
o Weigh 10-15 mg of the dried solid analyte.
o Dissolve in 0.6 mL of DMSO-ds (99.9% D).

o Note: Ensure the sample is fully dissolved; suspension will result in broad lines and poor
shimming.

e Instrument Setup:
o Temperature: 298 K (25°C).
o Spin: Off (to prevent sidebands in high-sensitivity probes).

o Pulse Sequence: zg30 (30° pulse angle) for 1H; zgpg30 (power-gated decoupling) for
13C.

e Acquisition Parameters (1H):
o Spectral Width: 14 ppm (-1 to 13 ppm).
o Relaxation Delay (D1): 1.0 s (minimum) or 5.0 s (for quantitative integration).
o Scans (NS): 16.

e Processing:

o Apply Exponential Multiplication (LB = 0.3 Hz).
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o Phase correction: Manual (Oth and 1st order).
o Baseline correction: Polynomial (Bernstein) fit.

o Referencing: Set the DMSO quintet center to 2.50 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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